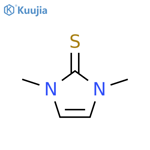

- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

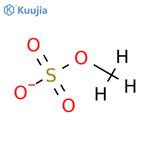

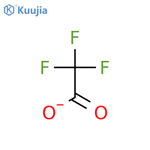

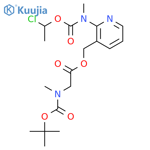

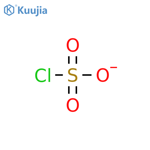

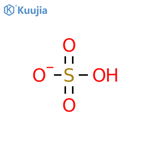

Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))

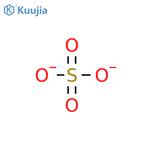

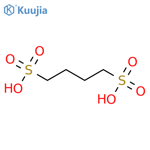

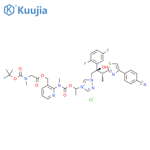

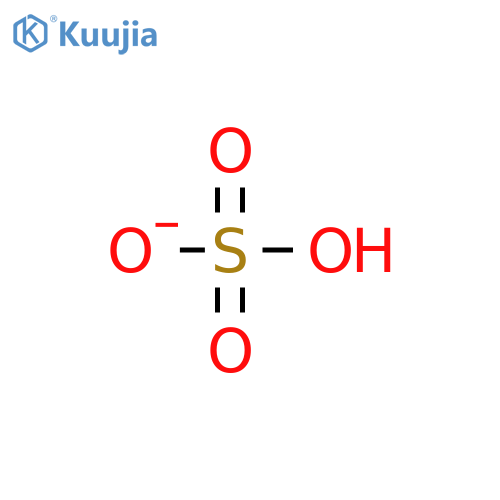

Sulfate, hydrogen(8CI,9CI) structure

Nom du produit:Sulfate, hydrogen(8CI,9CI)

Sulfate, hydrogen(8CI,9CI) Propriétés chimiques et physiques

Nom et identifiant

-

- Sulfate, hydrogen(8CI,9CI)

- Bisulfate

- Hydrogen Sulfate

- Bisulfate, aqueous solution

- Bisulfate, aqueous solution [UN2837] [Corrosive]

- Sulfate, hydrogen

- UN2837

- Sulfuric acid hydrogenion

- hydrogen sulfate ion

- hydrogensulphate

- Hydrogen sulphate

- DTXSID20897131

- Sulfate(1-), tetraoxo-

- hydrogensulfate

- Q27110051

- 14996-02-2

- HSO4-

- Bisulfate anion

- Tetraoxosulfate(1-)

- QAOWNCQODCNURD-UHFFFAOYSA-M

- CHEBI:45696

- Q3143743

-

- Piscine à noyau: InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1

- La clé Inchi: QAOWNCQODCNURD-UHFFFAOYSA-M

- Sourire: OS([O-])(=O)=O

Propriétés calculées

- Qualité précise: 96.95960

- Masse isotopique unique: 96.95955468g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 5

- Nombre de liaisons rotatives: 0

- Complexité: 76

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -1.5

- Surface topologique des pôles: 85.8Ų

Propriétés expérimentales

- Le PSA: 85.81000

- Le LogP: 0.08540

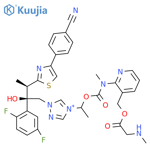

Sulfate, hydrogen(8CI,9CI) Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C

Référence

- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C

Référence

- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt

Référence

- Preparation of isavuconazole sulfate, China, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

Référence

- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Référence

- Preparation of isavuconazonium sulfate, China, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C

Référence

- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C

Référence

- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- Preparation of isavuconazonium sulfate, China, , ,

Synthetic Routes 11

Conditions de réaction

1.1 0 °C; 12 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C

2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C

Référence

Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors

,

New Journal of Chemistry,

2018,

42(5),

3909-3916

Synthetic Routes 12

Conditions de réaction

1.1 Solvents: Toluene ; 10 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C

1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C

Référence

Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones

,

Current Organic Synthesis,

2016,

13(5),

767-774

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sulfuric acid ; overnight, 60 °C

Référence

Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media

,

Green Chemistry,

2014,

16(1),

161-166

Synthetic Routes 14

Conditions de réaction

1.1 Solvents: Ethanol ; 2 d

2.1 0 °C; 2 - 3 d, 50 °C

3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 0 °C; 2 - 3 d, 50 °C

3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

Référence

Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(71),

57968-57974

Synthetic Routes 15

Conditions de réaction

1.1 12 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C

Référence

Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts

,

Industrial & Engineering Chemistry Research,

2012,

51(50),

16263-16269

Synthetic Routes 16

Conditions de réaction

1.1 12 h, 40 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C

Référence

Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides

,

Catalysis Communications,

2008,

9(6),

1307-1311

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Sulfuric acid ; 2 h

2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

2.2 Solvents: Ethanol ; 2 h, reflux

2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

2.2 Solvents: Ethanol ; 2 h, reflux

Référence

Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight

,

Journal of Chemical Technology and Biotechnology,

2022,

97(3),

653-661

Synthetic Routes 18

Conditions de réaction

1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C

1.2 Reagents: Phosphoric acid ; rt

1.2 Reagents: Phosphoric acid ; rt

Référence

A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2

,

Catalysis Communications,

2018,

111,

21-25

Synthetic Routes 19

Conditions de réaction

1.1 Solvents: Toluene ; 24 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C

Référence

Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions

,

Chemistry of Heterocyclic Compounds (New York,

2015,

51(6),

526-530

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Toluene ; 80 °C

2.1 Reagents: Sulfuric acid

2.1 Reagents: Sulfuric acid

Référence

A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids

,

RSC Advances,

2020,

10(58),

35381-35388

Synthetic Routes 21

Conditions de réaction

1.1 Reagents: Sodium ethoxide ; 8 h

2.1 Solvents: Ethanol ; 2 d

3.1 0 °C; 2 - 3 d, 50 °C

4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 Solvents: Ethanol ; 2 d

3.1 0 °C; 2 - 3 d, 50 °C

4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

Référence

Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(71),

57968-57974

Synthetic Routes 22

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C

Référence

- Process for the preparation of isavuconazonium sulfate, India, , ,

Synthetic Routes 23

Conditions de réaction

Référence

- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,

Synthetic Routes 24

Conditions de réaction

Référence

- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,

Synthetic Routes 25

Conditions de réaction

Référence

- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,

Synthetic Routes 26

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C

Référence

Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors

,

New Journal of Chemistry,

2018,

42(5),

3909-3916

Synthetic Routes 27

Conditions de réaction

1.1 Solvents: Ethanol ; 2 d, heated

2.1 0 °C; 2 - 3 d, 50 °C

2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 0 °C; 2 - 3 d, 50 °C

2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

Référence

Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(106),

87200-87205

Synthetic Routes 28

Conditions de réaction

1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

1.2 Solvents: Ethanol ; 2 h, reflux

1.2 Solvents: Ethanol ; 2 h, reflux

Référence

Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight

,

Journal of Chemical Technology and Biotechnology,

2022,

97(3),

653-661

Synthetic Routes 29

Conditions de réaction

1.1 1 h, 80 °C

2.1 Reagents: Sulfuric acid ; 2 h

3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

3.2 Solvents: Ethanol ; 2 h, reflux

2.1 Reagents: Sulfuric acid ; 2 h

3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

3.2 Solvents: Ethanol ; 2 h, reflux

Référence

Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight

,

Journal of Chemical Technology and Biotechnology,

2022,

97(3),

653-661

Synthetic Routes 30

Conditions de réaction

1.1 12 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C

Référence

Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate

,

Synthetic Communications,

2018,

48(6),

692-698

Synthetic Routes 31

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Toluene ; rt; 24 h, 80 °C

Référence

Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes

,

Synlett,

2022,

33(14),

1383-1390

Synthetic Routes 32

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 12 h, 60 °C

Référence

Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids

,

European Journal of Organic Chemistry,

2022,

2022(40),

Synthetic Routes 33

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C

Référence

Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions

,

ChemSusChem,

2010,

3(12),

1403-1408

Synthetic Routes 34

Conditions de réaction

1.1 8 h, heated

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated

Référence

Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol

,

Shiyou Xuebao,

2016,

32(1),

193-200

Synthetic Routes 35

Conditions de réaction

1.1 Reagents: Sodium ethoxide ; 8 h, heated

2.1 Solvents: Ethanol ; 2 d, heated

3.1 0 °C; 2 - 3 d, 50 °C

3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 Solvents: Ethanol ; 2 d, heated

3.1 0 °C; 2 - 3 d, 50 °C

3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

Référence

Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(106),

87200-87205

Synthetic Routes 36

Conditions de réaction

1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C

1.2 rt

1.2 rt

Référence

A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2

,

Catalysis Communications,

2018,

111,

21-25

Synthetic Routes 37

Conditions de réaction

1.1 Solvents: Toluene ; 3 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt

Référence

Synthesis of tributyl citrate using acid ionic liquid as catalyst

,

Process Safety and Environmental Protection,

2010,

88(1),

28-30

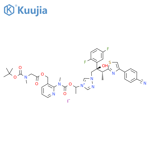

Sulfate, hydrogen(8CI,9CI) Raw materials

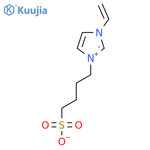

- 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate

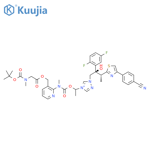

- Isavuconazole

- Chlorosulfate

- Sulfate, hydrogen(8CI,9CI)

- 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-

- 1-Methylimidazolium sulfobutyrolactone

- 1-Vinylimidazole

- NND-2252305

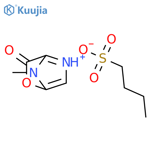

- Isavuconazonium

- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride

- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- Sulfate (7CI,8CI,9CI)

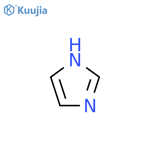

- Imidazole

- Isavuconazonium iodide hydrochloride

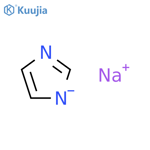

- 1H-Imidazole, sodiumsalt (1:1)

- 1,4-Butane sulton

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- 1,3-dimethylimidazole-2(3h)-thione

- 1-Methylimidazole

- 1,4-Butanedisulfonic Acid (contains ~40% water)

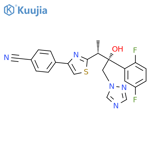

Sulfate, hydrogen(8CI,9CI) Preparation Products

Sulfate, hydrogen(8CI,9CI) Littérature connexe

-

Bieke Onghena,Stijn Valgaeren,Tom Vander Hoogerstraete,Koen Binnemans RSC Adv. 2017 7 35992

-

Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081

-

Varadhi Govinda,Pannuru Venkatesu,Indra Bahadur Phys. Chem. Chem. Phys. 2016 18 8278

-

4. Tb(HSO4)(SO4) – a green emitting hydrogensulfate sulfate with second harmonic generation responsePhilip Netzsch,Harijs Bariss,Lkhamsuren Bayarjargal,Henning A. H?ppe Dalton Trans. 2019 48 16377

-

Javier Pitarch-Jarque,Kari Rissanen,Santiago García-Granda,Alberto Lopera,M. Paz Clares,Enrique García-Espa?a,Salvador Blasco New J. Chem. 2019 43 18915

14996-02-2 (Sulfate, hydrogen(8CI,9CI)) Produits connexes

- 13814-01-2(Ammonium-d8 Sulfate)

- 43086-58-4(Ammonium sulphate,≥99.0%,AR-)

- 13813-19-9(Sulfuric acid-d2)

- 7446-33-5(Yttrium(III) sulfate octahydrate)

- 7783-20-2(Ammonium sulfate)

- 13701-70-7(Sulfuric acid,vanadium(3+) salt (3:2))

- 7778-80-5(Potassium Sulphate)

- 1805022-34-7(2-Hydroxy-6-iodo-3-methylpyridine)

- 126118-53-4(8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1592427-75-2(1,4-dichloro-2-(2,2-difluoroethoxy)-3-iodobutane)

Fournisseurs recommandés

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot

Wuhan Comings Biotechnology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif